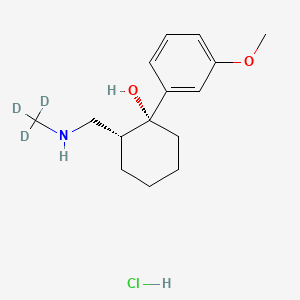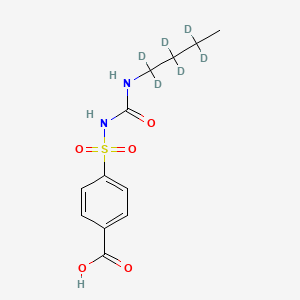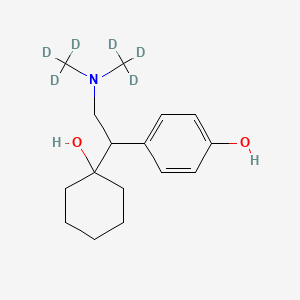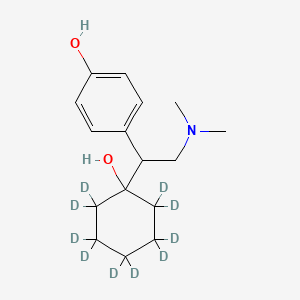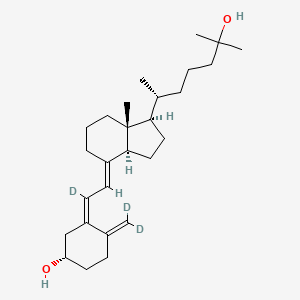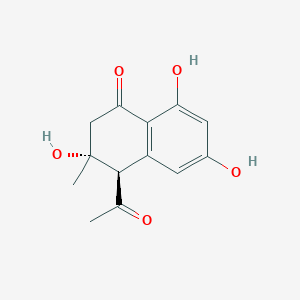
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Übersicht
Beschreibung
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone (4-Acetyl-THDN) is a natural product isolated from the bark of the Chinese medicinal plant, Phellodendron chinense. It is a member of the dihydronaphthalene family, which are known to exhibit a wide range of biological activities. The structure of 4-Acetyl-THDN is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
Adenosine A(1) Receptor-Binding Activity
A study by Ingkaninan, IJzerman, and Verpoorte (2000) isolated a compound from the leaves of Senna siamea, identified as luteolin, which was found to be an antagonist at the adenosine A(1) receptor. Additionally, 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone was identified as one of the compounds during this study (Ingkaninan, IJzerman, & Verpoorte, 2000).
Electron Transfer in Chemical Reactions
Research by Kojima, Sakuragi, and Tokumaru (1989) on electron transfer in contact charge transfer complexes mentioned compounds related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, highlighting its potential role in chemical reactions involving electron transfer (Kojima, Sakuragi, & Tokumaru, 1989).
Antifungal Properties
A study by Liu et al. (2002) on Keissleriella sp., a marine filamentous fungus, found an antifungal metabolite with a new carbon skeleton related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. This compound showed inhibitory effects against human pathogenic fungi, indicating its potential antifungal applications (Liu et al., 2002).
Role in Polyketide Biosynthesis
Li et al. (2018) isolated new polyketides, including a compound related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, from the desert endophytic fungus Paraphoma sp. The study suggested a biosynthetic pathway for these compounds, implying their origin from polyketide biosynthesis with different post-modification reactions (Li et al., 2018).
Photoreaction Studies
Kopský (2006) conducted studies on 1,4-epiperoxides, which are key in chemical and biological transformations, and discussed compounds related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. This work contributes to understanding the role of such compounds in photoreactions (Kopský, 2006).
Eigenschaften
IUPAC Name |
(3R,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOAZOXGLUUEB-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C2=C(C(=O)C[C@@]1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone?
A1: The provided research paper focuses on the adenosine A(1) receptor antagonist activity of luteolin, another compound isolated from Senna siamea []. While the study identifies and characterizes 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone as a new compound found in this plant, it does not delve into its specific biological activity. The paper states that this compound, along with three others, was found to be "nonactive" in the context of the adenosine A(1) receptor assay []. Further research is needed to explore potential bioactivities of this compound in other systems or pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




